molecular formula C10H12BrN5O2 B13838365 2-Bromo-2',3'-dideoxyadenosine CAS No. 114849-57-9

2-Bromo-2',3'-dideoxyadenosine

Cat. No.: B13838365
CAS No.: 114849-57-9
M. Wt: 314.14 g/mol
InChI Key: IXEQPOZEJJMHQI-NTSWFWBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’,3’-dideoxyadenosine typically involves the bromination of 2’,3’-dideoxyadenosine. This process can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2’,3’-dideoxyadenosine derivatives with different substituents at the 2’ position.

    Elimination Reactions: Formation of alkenes or unsaturated derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Bromo-2’,3’-dideoxyadenosine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B virus.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of 2-Bromo-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the activity of viral reverse transcriptase and other polymerases, thereby blocking viral replication .

Comparison with Similar Compounds

2-Bromo-2’,3’-dideoxyadenosine can be compared with other nucleoside analogs such as:

    2’,3’-Dideoxyadenosine (ddA): Lacks the bromine atom but shares similar antiviral properties.

    2’,3’-Dideoxyinosine (ddI): An analog used in the treatment of HIV, with a similar mechanism of action.

    Stavudine (d4T): Another nucleoside analog used as an antiretroviral drug.

    Zalcitabine (ddC): Used in HIV treatment, similar in structure but with different substituents.

The uniqueness of 2-Bromo-2’,3’-dideoxyadenosine lies in its bromine substitution, which can influence its reactivity and interactions with biological targets, potentially offering distinct advantages in therapeutic applications .

Properties

CAS No.

114849-57-9

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

[(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12BrN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1

InChI Key

IXEQPOZEJJMHQI-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Br)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Br)N

Origin of Product

United States

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